2-Chloro-4-(4-chlorophenyl)-1-butene
Overview
Description
2-Chloro-4-(4-chlorophenyl)-1-butene is an organic compound characterized by the presence of a chloro-substituted butene chain and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-chlorophenyl)-1-butene typically involves the reaction of 4-chlorobenzyl chloride with 1,3-butadiene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include palladium-based catalysts, which facilitate the coupling of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-chlorophenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation Reactions: Formation of alcohols, aldehydes, or ketones.
Reduction Reactions: Formation of saturated hydrocarbons.
Scientific Research Applications
2-Chloro-4-(4-chlorophenyl)-1-butene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of polymers and advanced materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-chlorophenyl)-1-butene involves its interaction with specific molecular targets. The chloro groups and the butene chain allow the compound to participate in various chemical reactions, which can modify the structure and function of target molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-fluorophenyl)-1-butene
- 2-Chloro-4-(4-bromophenyl)-1-butene
- 2-Chloro-4-(4-methylphenyl)-1-butene
Uniqueness
2-Chloro-4-(4-chlorophenyl)-1-butene is unique due to the presence of two chloro groups, which impart specific chemical properties and reactivity. This makes it distinct from similar compounds with different substituents, such as fluorine, bromine, or methyl groups. The chloro groups enhance the compound’s ability to participate in substitution and other chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-4-(3-chlorobut-3-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUODNHAQAHCATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641115 | |
Record name | 1-Chloro-4-(3-chlorobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-10-4 | |
Record name | 1-Chloro-4-(3-chlorobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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